Benzyl 4-nitrophenyl carbonate
Overview
Description
Carbonic acid, 4-nitrophenyl phenylmethyl ester is an organic compound with the molecular formula C14H11NO5. It is a type of carbonate ester, which is characterized by the presence of a carbonic acid moiety bonded to an aromatic nitrophenyl group and a phenylmethyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-nitrophenyl phenylmethyl ester typically involves the reaction of 4-nitrophenol with benzyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
4-Nitrophenol+Benzyl chloroformate→Carbonic acid, 4-nitrophenyl phenylmethyl ester+HCl
Industrial Production Methods
In an industrial setting, the production of carbonic acid, 4-nitrophenyl phenylmethyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Carbonic acid, 4-nitrophenyl phenylmethyl ester can undergo hydrolysis in the presence of water and a catalytic amount of acid or base, resulting in the formation of 4-nitrophenol and benzyl alcohol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or carbonates, respectively.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Hydrolysis: 4-Nitrophenol and benzyl alcohol.
Reduction: 4-Aminophenyl phenylmethyl ester.
Substitution: Corresponding carbamates or carbonates.
Scientific Research Applications
Carbonic acid, 4-nitrophenyl phenylmethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The compound is used in the preparation of bioconjugates for labeling and detection of biomolecules.
Radiolabeling: It serves as a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging.
Polymer Chemistry: It is used in the synthesis of functionalized polymers with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of carbonic acid, 4-nitrophenyl phenylmethyl ester involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (4-nitrophenol) and form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Carbonic acid, 4-nitrophenyl methyl ester: Similar structure but with a methyl group instead of a phenylmethyl group.
Carbonic acid, 4-nitrophenyl ethyl ester: Similar structure but with an ethyl group instead of a phenylmethyl group.
Carbonic acid, 4-nitrophenyl propyl ester: Similar structure but with a propyl group instead of a phenylmethyl group.
Uniqueness
Carbonic acid, 4-nitrophenyl phenylmethyl ester is unique due to the presence of the phenylmethyl group, which can influence the reactivity and stability of the compound. This makes it a valuable intermediate in organic synthesis and other applications where specific reactivity is required.
Properties
IUPAC Name |
benzyl (4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXRWIVDBZJDGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065637 | |
Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13795-24-9 | |
Record name | Benzyl 4-nitrophenyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13795-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-nitrophenyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013795249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl p-nitrophenyl carbonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 4-nitrophenyl carbonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYB2FT7YBK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the main application of benzyl 4-nitrophenyl carbonate in peptide synthesis, as described in the provided research?
A1: this compound serves as a useful reagent for attaching amino acids to solid supports during peptide synthesis. [, ] It acts as a linker, connecting the amino acid to the resin, allowing for the stepwise addition of amino acids to build the desired peptide chain.
Q2: How does this compound facilitate the release of the synthesized peptide from the solid support?
A2: The benzyloxycarbonylamide linkage formed between the amino acid and the resin, facilitated by this compound, can be cleaved under specific conditions. [] One method uses palladium acetate and ammonium formate in a transfer hydrogenolysis reaction, effectively releasing the completed peptide from the solid support.
Q3: Can you provide an example of how this compound has been utilized in a specific peptide synthesis strategy?
A3: Researchers successfully employed this compound in a strategy to synthesize unsymmetrical diamides and monoamide monotosylamides from symmetrical diamines. [] They first attached a symmetrical diamine to a polymer support via this compound. Subsequent selective reactions and cleavage from the resin produced the desired unsymmetrical products.
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